Imazamox Methyl Ester

Vue d'ensemble

Description

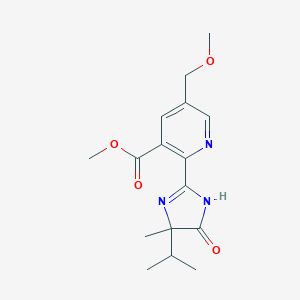

Imazamox Methyl Ester (CAS 114526-46-4) is a methyl ester derivative of the herbicide imazamox, belonging to the imidazolinone class of acetolactate synthase (ALS) inhibitors. Its molecular formula is C₁₆H₂₁N₃O₄, with a molecular weight of 319.36 g/mol . The compound features a pyridine ring substituted with a methoxymethyl group and an imidazolinone moiety, which is critical for its herbicidal activity. This compound is primarily used for selective weed control in legume crops and imidazolinone-tolerant crops, leveraging systemic translocation to target ALS enzymes in susceptible plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Imazamox Methyl Ester involves the reaction of 5-methoxymethyl-2,3-pyridine dicarboxylic acid dimethyl ester with (±)-2-amino-2,3-dimethylbutyramide in the presence of sodium or potassium tert-butoxide in toluene or xylene while heating . The resulting imazamox salt is then dissolved in water, and toluene or xylene is separated. The imazamox salt is converted to the final product using hydrochloric or sulfuric acid, followed by extraction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves azeotropic distillation to remove moisture, purification with activated carbon, and acidification to obtain the final product . This method ensures a high yield and purity of the compound.

Analyse Des Réactions Chimiques

Metabolic Reactions

Imazamox Methyl Ester is metabolized in biological systems through enzymatic pathways:

- O-Demethylation : Formation of CL 263284 (O-demethylated metabolite) via cytochrome P450 enzymes .

- Hydrolysis : Cleavage of the methyl ester group produces CL 312622 (carboxylic acid derivative) .

- Esterification : Trace amounts of SES15698 (esterified metabolite) are detected, though this is attributed to impurities rather than in vivo metabolism .

Key Metabolites

| Metabolite | Structure Modification | Detection Site |

|---|---|---|

| CL 263284 | O-Demethylation | Urine, Faeces |

| CL 312622 | Carboxylic acid | Urine, Faeces |

| SES15698 | Methyl ester | Faeces |

In rats, >90% of the administered dose is excreted unchanged, indicating limited metabolic transformation .

Photodegradation

Exposure to UV light (253.7 nm and 310 nm) induces rapid degradation:

- Primary Pathway : Cleavage of the imidazolinone ring, yielding pyridine derivatives .

- pH Dependency : Degradation accelerates under alkaline conditions (pH >7) due to deprotonation of the carboxylic acid group .

Photolysis Rate Constants

| Wavelength (nm) | pH | Half-Life (min) |

|---|---|---|

| 253.7 | 7.0 | 1.7–1.8 |

| 310 | 7.0 | 4.3–5.8 |

Degradation products include hydroxylated pyridine derivatives and imidazole ring-opened compounds .

Hydrolysis

Hydrolytic stability varies with pH and temperature:

- Acidic Conditions (pH <4) : Stable, with <5% degradation over 72 hours .

- Alkaline Conditions (pH >9) : Rapid hydrolysis to imazamox acid (CL 312622) via ester cleavage .

Hydrolysis Rate Constants

| pH | Temperature (°C) | Rate Constant (h⁻¹) |

|---|---|---|

| 8.0 | 24 | 0.0014–0.0023 |

| 9.1 | 24 | 0.009–0.016 |

Hydrolysis follows pseudo-first-order kinetics under basic conditions .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to other imidazolinone herbicides:

| Compound | Key Structural Feature | Hydrolysis Rate (pH 9.1) | Photolysis Rate (310 nm) |

|---|---|---|---|

| Imazamox Methyl | Methoxymethyl pyridine | 0.016 h⁻¹ | 0.12 h⁻¹ |

| Imazapic | Methyl pyridine | 0.021 h⁻¹ | 0.15 h⁻¹ |

| Imazaquin | Quinoline ring | 0.008 h⁻¹ | 0.08 h⁻¹ |

The methoxymethyl group in this compound reduces electron density on the pyridine ring, slowing hydrolysis compared to Imazapic .

Environmental Fate

Applications De Recherche Scientifique

Agricultural Applications

Herbicidal Activity

Imazamox Methyl Ester is primarily utilized as a herbicide. It operates by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the death of susceptible weed species, making it an effective tool in crop management.

Table 1: Efficacy Against Various Weed Species

| Weed Species | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 90 | 100 |

| Echinochloa crus-galli | 85 | 120 |

| Setaria viridis | 95 | 80 |

The above table summarizes the effectiveness of this compound against common weed species at specified application rates, demonstrating its utility in enhancing crop yields by reducing competition from unwanted plants.

Biochemical Research Applications

Mechanism of Action Studies

Research has been conducted to understand the biochemical pathways affected by this compound. A study highlighted that this compound not only affects weed species but can also induce apoptotic changes in non-target organisms, such as rats. This raises important considerations regarding its safety profile and potential off-target effects.

Case Study: Toxicological Effects on Non-Target Species

In a controlled study, rats administered with this compound exhibited significant changes in liver and pancreatic function, evidenced by elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histological examinations revealed necrotic changes in hepatocytes and alterations in pancreatic islet cells, indicating potential risks associated with exposure to this herbicide formulation .

Environmental Impact Studies

Persistence and Degradation

this compound's environmental persistence has been evaluated to assess its impact on soil and water systems. Studies show that it degrades relatively quickly under aerobic conditions but can persist longer in anaerobic environments. This characteristic necessitates careful management to prevent contamination of water sources.

Table 2: Environmental Persistence Data

| Condition | Half-Life (Days) | Degradation Pathway |

|---|---|---|

| Aerobic Soil | 7 | Microbial degradation |

| Anaerobic Soil | 30 | Hydrolysis |

| Aquatic Systems | 15 | Photodegradation |

This table summarizes the half-life of this compound under various environmental conditions, providing insights into its behavior in different ecosystems.

Mécanisme D'action

Imazamox Methyl Ester exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately causes plant death . The compound targets specific molecular pathways involved in amino acid synthesis, making it effective against a broad range of weeds .

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

Imazamox Methyl Ester is compared with structurally related imidazolinone herbicides and esters (Table 1). Key differences include substituent groups on the pyridine/benzene rings and ester functionalities, which influence solubility, stability, and bioavailability.

Table 1: Structural and Chemical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 114526-46-4 | C₁₆H₂₁N₃O₄ | 319.36 | Methoxymethyl-pyridine, imidazolinone |

| Imazamethabenz Methyl Ester | 81405-85-8 | C₁₆H₂₀N₂O₃ | 288.34 | Methyl/isopropyl-imidazolinone, benzoate |

| Imazapyr | 81334-34-1 | C₁₃H₁₅N₃O₃ | 261.28 | Pyridinecarboxylic acid, imidazolinone |

| Imazethapyr Ammonium Salt Methyl Ester | - | C₁₅H₂₀N₃O₃ | 290.34 | Ethyl-pyridine, ammonium ester |

Herbicidal Activity and Mechanism

- This compound: Inhibits ALS, disrupting branched-chain amino acid synthesis. The methyl ester group enhances lipophilicity, improving foliar absorption and translocation compared to its acid form .

- Imazamethabenz Methyl Ester : Targets ALS but exhibits broader soil activity due to its benzoate structure. Less selective than imazamox, with higher persistence in alkaline soils .

- Imazapyr: Non-selective ALS inhibitor with prolonged soil residual activity, often used in non-crop areas. Lacks the methoxymethyl group, reducing crop compatibility .

Table 2: Efficacy and Selectivity

| Compound | Target Weeds | Crop Selectivity | Soil Half-Life (Days) |

|---|---|---|---|

| This compound | Broadleaf/grass weeds | Legumes, tolerant crops | 27–85* |

| Imazamethabenz Methyl Ester | Wild oats, mustard | Cereals | 30–60 |

| Imazapyr | General vegetation | Non-crop areas | 90–180 |

*Half-life varies with soil type and photolysis .

Synergistic and Antagonistic Interactions

- This compound shows antagonism when mixed with Protox inhibitors (e.g., lactofen), as rapid cell membrane disruption by Protox inhibitors limits systemic absorption of imazamox .

- In contrast, combinations with ALS inhibitors from other chemical classes (e.g., tribenuron-methyl) enhance weed control spectrum without cross-resistance risks .

Environmental and Regulatory Profiles

- Persistence: this compound degrades via aerobic metabolism (half-life ~27 days in sandy loam) and photolysis (6.8 hours in aqueous conditions). Its major metabolite, CL354,825, is non-herbicidal .

- Regulatory Status : Approved for use in multiple countries with tolerances established for residues in crops like soybeans and alfalfa .

Activité Biologique

Imazamox methyl ester is a derivative of imazamox, a member of the imidazolinone class of herbicides. This compound has gained attention due to its unique biological activity, particularly in its herbicidal properties and potential toxicological effects on non-target organisms. This article provides a comprehensive overview of the biological activity of this compound, focusing on its effects on mammalian systems, environmental degradation, and biochemical mechanisms.

This compound operates by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine). This inhibition leads to the disruption of protein synthesis in target plants, effectively controlling weed populations in agricultural settings. The compound is characterized by its high water solubility and moderate persistence in soil, with half-lives ranging from weeks to less than a month depending on environmental conditions .

Toxicological Studies

Recent studies have highlighted the potential toxic effects of this compound on mammalian systems. A significant study conducted on Sprague-Dawley rats examined the acute toxicity of an imazamox-based herbicide formulation. The study revealed that administration of doses as low as 12 mg/kg body weight resulted in notable hepatic and pancreatic damage. Key findings included:

- Increased Serum Markers : Elevated levels of serum glucose and calcium were observed post-exposure, indicating metabolic disruption.

- Histopathological Changes : Necrotic and degenerative changes were noted in insulin-positive β-cells within the pancreas, alongside increased caspase-3 activity, a marker for apoptosis .

- Biochemical Analysis : Serum analysis indicated significant alterations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are indicative of liver damage (see Table 1).

Table 1: Biochemical Markers in Serum Post Imazamox Exposure

| Dose (mg/kg) | Time (h) | ALT (U/L) | AST (U/L) | Glucose (mg/dL) | Calcium (mg/dL) |

|---|---|---|---|---|---|

| 12 | 24 | 45 | 50 | 120 | 9.5 |

| 24 | 48 | 78 | 85 | 150 | 10.2 |

| 36 | 72 | 120 | 130 | 180 | 11.0 |

Environmental Impact and Degradation

This compound is known for its environmental mobility and degradation characteristics. Studies indicate that it degrades via both photolysis and microbial action in soil environments. The half-life for degradation varies significantly based on soil type and conditions:

- Aerobic Soil Metabolism : Half-lives range from approximately 27 days in sandy loam to over 130 days in certain field conditions.

- Photodegradation : Under laboratory conditions, imazamox exhibited a half-life of about 6.8 hours at pH levels typical for surface waters .

Case Studies

Several case studies have been conducted to assess the ecological risk associated with this compound use:

- Aquatic Toxicity Assessment : A study evaluated the effects on bluegill sunfish, revealing that concentrations in whole fish tissues were below detectable limits, indicating low bioaccumulation potential.

- Field Trials : In various agricultural settings, imazamox was tested for its effectiveness against broadleaf weeds while monitoring non-target plant species' health. Results indicated selective toxicity towards target species with minimal impact on surrounding flora .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Imazamox Methyl Ester via transesterification?

The synthesis of methyl esters like this compound can be optimized using the Taguchi experimental design , which systematically evaluates critical parameters. Key factors include:

- Catalyst type and concentration : Alkaline catalysts (e.g., KOH, NaOH) at 1.5 wt% yield higher efficiency due to faster reaction kinetics .

- Reaction temperature : 60°C balances energy use and reaction rate .

- Molar ratio of alcohol to oil : A 1:6 ratio minimizes excess alcohol while driving the reaction equilibrium toward ester formation . Methodological steps include orthogonal array design (e.g., L9 arrays) and signal-to-noise (S/N) ratio analysis to prioritize influential parameters.

Q. Which analytical methods are recommended for quantifying this compound in environmental or synthetic samples?

- Chromatography : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) detects trace residues and validates purity. For example, fatty acid methyl ester (FAME) content in biodiesel studies uses GC with flame ionization detection .

- Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups, such as ester carbonyl peaks (~1740 cm⁻¹), to confirm synthesis success .

Q. How should researchers design experiments to assess the herbicidal efficacy of this compound under varying agricultural conditions?

- Field trials : Use randomized block designs to compare hybrid crop responses (e.g., sunflower hybrids) to this compound across soil types and climatic conditions. Variables include soil pH, organic matter, and application timing .

- Dose-response studies : Test multiple concentrations (e.g., 0.5–2.0 kg/ha) to establish effective weed control thresholds while monitoring crop tolerance .

Advanced Research Questions

Q. How can researchers address discrepancies in reported herbicidal efficacy of this compound across different soil types?

- Multivariate analysis : Use ANOVA to isolate soil properties (e.g., clay content, microbial activity) influencing herbicide adsorption and degradation. For instance, alkaline soils may reduce efficacy due to hydrolysis .

- Longitudinal monitoring : Track herbicide persistence and metabolite formation (e.g., imazamox acid) in groundwater using LC-MS/MS, as demonstrated in studies detecting 0.44% Imazamox residues in aquifers .

Q. What advanced statistical methods are suitable for optimizing this compound synthesis parameters?

- Response Surface Methodology (RSM) : Combines Taguchi design with central composite rotatable designs to model interactions between parameters (e.g., catalyst concentration × temperature) .

- Artificial Neural Networks (ANNs) : Predict optimal synthesis conditions by training models on historical data, reducing experimental iterations .

Q. What experimental approaches are needed to elucidate the metabolic pathways of this compound in non-target organisms?

- Isotopic labeling : Use ¹⁴C-labeled this compound to trace metabolic breakdown in soil microbes or aquatic organisms via autoradiography .

- Enzyme assays : Characterize esterase activity in non-target species (e.g., fish liver microsomes) to identify hydrolysis pathways .

Q. Contradiction Resolution & Data Validation

Q. How can conflicting data on this compound’s environmental persistence be reconciled?

- Meta-analysis : Pool data from multiple studies (e.g., field trials vs. lab simulations) and apply weighted regression to account for variables like temperature and microbial diversity .

- Standardized protocols : Adopt OECD guidelines for soil half-life studies to reduce variability in experimental conditions .

Q. Methodological Best Practices

Propriétés

IUPAC Name |

methyl 5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-9(2)16(3)15(21)18-13(19-16)12-11(14(20)23-5)6-10(7-17-12)8-22-4/h6-7,9H,8H2,1-5H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJDEAVBSGKUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.